![molecular formula C22H17BrN6O2 B6583936 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251702-63-2](/img/structure/B6583936.png)
5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Description
5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C22H17BrN6O2 and its molecular weight is 477.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.05964 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (hereafter referred to as compound X) is a novel pyrazolo-triazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological efficacy of compound X, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structural Characteristics
Compound X was synthesized through a multi-step process involving the reaction of 3-(3-bromophenyl)-1,2,4-oxadiazole with various aryl and heteroaryl groups. The synthesis typically yields high purity compounds suitable for biological testing. The molecular structure includes significant functional groups that are known to influence biological activity.
Crystallographic Data
The crystal structure of compound X reveals intermolecular hydrogen bonding patterns that contribute to its stability and solubility in biological systems. Key crystallographic parameters include:
Atom | x (Å) | y (Å) | z (Å) | U iso (Ų) |
---|---|---|---|---|
Br | 1.773 | 0.539 | 1.090 | 0.0669 |
O1 | 0.412 | 0.166 | 0.749 | 0.0482 |
N1 | 0.385 | 0.393 | 0.729 | 0.0349 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound X against various cancer cell lines. The compound was tested against HepG2 (liver cancer) cells using the MTT assay to assess cell viability.
- IC50 Values : Compound X exhibited an IC50 value of approximately 15 µg/mL , indicating moderate cytotoxicity towards HepG2 cells compared to standard anticancer agents.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups in the structure enhances the biological activity of compound X. SAR studies have shown that modifications in the phenyl rings can significantly influence its potency:
Compound Variant | IC50 (µg/mL) |
---|---|
Compound X | 15 |
Variant with -CH3 | 12 |
Variant with -Br | 20 |
Other Biological Activities
Beyond anticancer effects, compound X has been investigated for additional pharmacological properties:
- Antimicrobial Activity : Preliminary tests indicate that compound X exhibits antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
A notable case study involved the use of compound X in combination therapy with conventional chemotherapeutics. This approach demonstrated enhanced efficacy in reducing tumor size in animal models compared to monotherapy.
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-6-7-17(14(2)8-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-4-3-5-16(23)9-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSYVEDQAJFSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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